6-Methoxy-1,3-benzoxazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,3-benzoxazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLVJZCWYPHIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-82-2 | |
| Record name | 6-methoxy-1,3-benzoxazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of 6 Methoxy 1,3 Benzoxazole 2 Carbaldehyde
Reactivity of the Carbaldehyde Moiety at Position 2
The carbaldehyde group at the 2-position of the 6-Methoxy-1,3-benzoxazole-2-carbaldehyde is a key site for chemical modifications. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the aldehyde group can readily undergo condensation, oxidation, and reduction reactions.
Condensation Reactions and Schiff Base Formation
The condensation of this compound with primary amines is a common method to form Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are often stable, crystalline solids and are important intermediates in the synthesis of various biologically active compounds.
The synthesis of Schiff bases from heterocyclic aldehydes, such as this compound, is generally carried out by refluxing the aldehyde with a primary amine in a suitable solvent, often with a catalytic amount of acid. For instance, the reaction of 2-amino-4-chloro-6-nitrobenzothiazole with 4-hydroxy-3-methoxybenzaldehyde in absolute ethanol with a few drops of glacial acetic acid under reflux for three hours yields the corresponding Schiff base researchgate.net. Similarly, Schiff bases of sulfamethoxazole have been synthesized by reacting it with various substituted aldehydes in ethanol with glacial acetic acid as a catalyst nih.gov. These methods can be adapted for the synthesis of Schiff bases from this compound.
The characterization of the resulting Schiff bases is typically performed using spectroscopic methods such as FT-IR and NMR. In the FT-IR spectrum, the disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band corresponding to the C=N stretching of the imine group (typically in the range of 1603-1650 cm⁻¹) confirms the formation of the Schiff base nih.gov. In the ¹H-NMR spectrum, a characteristic singlet for the azomethine proton (-CH=N-) is observed, usually in the downfield region.
Table 1: Representative Condensation Reactions for Schiff Base Formation
| Amine Reactant | Reaction Conditions | Product (Schiff Base) | Yield (%) | Spectroscopic Data (C=N stretch, cm⁻¹) |
|---|---|---|---|---|
| Aniline | Ethanol, reflux, cat. Acetic Acid | N-(phenyl)-1-(6-methoxy-1,3-benzoxazol-2-yl)methanimine | Not Reported | ~1630 |
| p-Toluidine | Methanol, reflux | N-(p-tolyl)-1-(6-methoxy-1,3-benzoxazol-2-yl)methanimine | Not Reported | ~1625 |
| 2-Aminophenol | Ethanol, reflux | 2-(((6-methoxy-1,3-benzoxazol-2-yl)methylene)amino)phenol | Not Reported | ~1635 |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-methoxy-1,3-benzoxazole-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents.
Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), and Tollens' reagent. The oxidation of heterocyclic aldehydes to their corresponding carboxylic acids is a well-established transformation. For instance, methyl groups on heterocyclic rings can be oxidized to carboxylic acids using potassium permanganate in aqueous solutions nih.gov. Tollens' test, which utilizes a colorless, basic, aqueous solution of silver ions coordinated to ammonia, is a classic qualitative test to distinguish aldehydes from ketones and results in the oxidation of the aldehyde to a carboxylic acid with the formation of a silver mirror researchgate.net. While ketones are generally not oxidized by Tollens' reagent, aldehydes are readily oxidized researchgate.net.
The reaction conditions for the oxidation of this compound would depend on the chosen reagent. With potassium permanganate, the reaction is typically carried out in an aqueous solution, and the product can be isolated after acidification. The completion of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
Table 2: Oxidation of this compound
| Oxidizing Agent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 6-Methoxy-1,3-benzoxazole-2-carboxylic acid | Not Reported |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, heat | 6-Methoxy-1,3-benzoxazole-2-carboxylic acid | Not Reported |
Reduction Reactions to Alcohol Derivatives
The carbaldehyde group can be reduced to a primary alcohol, (6-methoxy-1,3-benzoxazol-2-yl)methanol. This reduction is a common and useful transformation in organic synthesis, often achieved using hydride-based reducing agents.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. Sodium borohydride is a convenient source of hydride and will reduce aldehydes to primary alcohols and ketones to secondary alcohols nih.gov. The reduction process consists of a nucleophilic addition followed by protonation nih.gov.
The progress of the reduction can be monitored by techniques such as thin-layer chromatography (TLC). The product, (6-methoxy-1,3-benzoxazol-2-yl)methanol, can be isolated and purified by standard laboratory techniques like extraction and chromatography.
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature | (6-methoxy-1,3-benzoxazol-2-yl)methanol | Not Reported |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature | (6-methoxy-1,3-benzoxazol-2-yl)methanol | Not Reported |
Reactivity of the Benzoxazole (B165842) Heterocyclic System
The benzoxazole ring system in this compound also exhibits characteristic reactivity. The benzene (B151609) ring can undergo electrophilic aromatic substitution, and the oxazole (B20620) ring can potentially be susceptible to nucleophilic attack, although the latter is less common.
Electrophilic Aromatic Substitution on the Benzene Ring (Influence of Methoxy (B1213986) Group)
The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the activating and directing effects of the substituents already present on the ring, namely the fused oxazole ring and the methoxy group at position 6.
The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. The fused oxazole ring is generally considered to be a deactivating group.
In the case of 6-methoxy-1,3-benzoxazole, the positions ortho and para to the strongly activating methoxy group are positions 5 and 7. Therefore, electrophilic substitution is expected to occur predominantly at these positions. For example, the nitration of benzoxazole itself has been shown to occur preferentially at the 5 or 6 positions nih.gov. With the presence of the activating methoxy group at position 6, substitution at position 5 and 7 would be further enhanced.
Common electrophilic aromatic substitution reactions include:
Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.
Halogenation: This involves the reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is a powerful tool for the formation of carbon-carbon bonds researchgate.net.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Methoxy-1,3-benzoxazole
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Methoxy-5-nitro-1,3-benzoxazole-2-carbaldehyde and 6-Methoxy-7-nitro-1,3-benzoxazole-2-carbaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo-6-methoxy-1,3-benzoxazole-2-carbaldehyde and 7-Bromo-6-methoxy-1,3-benzoxazole-2-carbaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Methoxy-2-formyl-1,3-benzoxazol-5-yl)ethan-1-one and 1-(6-Methoxy-2-formyl-1,3-benzoxazol-7-yl)ethan-1-one |
Nucleophilic Attack on the Oxazole Ring
The oxazole ring is an electron-rich heterocyclic system, and as such, it is generally resistant to nucleophilic attack under normal conditions. The presence of the electron-donating methoxy group on the fused benzene ring further increases the electron density of the heterocyclic system, making it even less susceptible to nucleophilic attack.
However, under certain conditions, such as the presence of a strong nucleophile and a good leaving group on the oxazole ring, nucleophilic substitution might be possible. For instance, the synthesis of 2-substituted benzoxazoles can proceed through the nucleophilic addition of an amine to an activated intermediate, followed by intramolecular cyclization nih.gov. While this describes the formation of the ring, it provides insight into the types of nucleophilic reactions the core structure can be involved in.
Direct nucleophilic attack on the carbon atoms of the oxazole ring in this compound is not a commonly reported reaction. The reactivity of the carbaldehyde group at the 2-position generally dominates, providing a more favorable site for nucleophilic addition. More research would be needed to explore the conditions under which the oxazole ring itself could be made to undergo nucleophilic substitution.
Derivatization Strategies for Advanced Molecular Architectures
The strategic placement of a reactive carbaldehyde group at the 2-position of the 6-methoxy-1,3-benzoxazole scaffold renders it a versatile building block for the synthesis of more complex molecular entities. This functionality allows for a variety of chemical transformations, enabling the construction of advanced molecular architectures with potential applications in materials science and medicinal chemistry.
Formation of Fused Heterocyclic Systems
The aldehyde functional group of this compound is a key anchor point for the construction of fused heterocyclic systems. Through multicomponent reactions, this compound can be elaborated into polycyclic structures, significantly increasing its molecular complexity and potential for diverse biological and material applications.
One prominent strategy involves the one-pot, three-component reaction analogous to the synthesis of pyrimido[2,1-b]benzothiazoles. arkat-usa.orgscirp.org By reacting this compound with an active methylene (B1212753) compound (such as a β-ketoester or malononitrile) and a suitable amino-heterocycle in a tandem Knoevenagel condensation-Michael addition-intramolecular cyclization sequence, it is possible to construct novel fused pyrimido[2,1-b]benzoxazole derivatives. arkat-usa.orgscirp.org This approach is highly efficient and allows for the generation of a library of derivatives by varying the active methylene compound and the amino-heterocycle.
The general reaction scheme for the formation of a fused pyrimido[2,1-b]benzoxazole system is depicted below:
Scheme 1: Proposed Synthesis of Pyrimido[2,1-b]benzoxazole Derivatives
This synthetic route offers a straightforward and atom-economical method to access complex heterocyclic scaffolds. The reaction conditions can be optimized to favor high yields and selectivity.
| Entry | Active Methylene Compound | Reagent 3 | Product |
| 1 | Ethyl acetoacetate | 2-Aminobenzoxazole | Ethyl 8-methoxy-4-methyl-2-oxo-2H-pyrimido[2,1-b]benzoxazole-3-carboxylate |
| 2 | Malononitrile | 2-Aminobenzoxazole | 2-Amino-8-methoxy-4-oxo-4H-pyrimido[2,1-b]benzoxazole-3-carbonitrile |
| 3 | Diethyl malonate | 2-Aminobenzoxazole | Ethyl 8-methoxy-2,4-dioxo-1,2,3,4-tetrahydropyrimido[2,1-b]benzoxazole-3-carboxylate |
Synthesis of Complex Ligands and Supramolecular Assemblies
The aldehyde functionality of this compound is readily converted into an imine (Schiff base) through condensation with primary amines. journalajacr.com This reaction is a cornerstone in the synthesis of a wide array of complex ligands. The resulting Schiff base ligands, incorporating the benzoxazole moiety, can coordinate with various metal ions to form stable metal complexes. journalajacr.commdpi.com The nitrogen atom of the azomethine group and the nitrogen atom of the benzoxazole ring can act as donor sites, allowing for the formation of bidentate or polydentate ligands.
The general synthesis of Schiff base ligands and their subsequent metal complexes is illustrated below:
Scheme 2: Synthesis of Schiff Base Ligands and their Metal Complexes
The properties of the resulting metal complexes, such as their geometry, electronic structure, and catalytic activity, can be fine-tuned by varying the primary amine and the metal salt used in the synthesis. journalajacr.com
| Entry | Primary Amine | Metal Salt | Resulting Complex |
| 1 | Aniline | Copper(II) acetate | Bis[N-(phenyl)-1-(6-methoxy-1,3-benzoxazol-2-yl)methanimine]copper(II) |
| 2 | 2-Aminoethanol | Nickel(II) chloride | Dichloro[N-(2-hydroxyethyl)-1-(6-methoxy-1,3-benzoxazol-2-yl)methanimine]nickel(II) |
| 3 | Ethylenediamine | Zinc(II) nitrate | [N,N'-Bis(1-(6-methoxy-1,3-benzoxazol-2-yl)methylidene)ethane-1,2-diamine]zinc(II) nitrate |
Furthermore, the planar and rigid structure of the benzoxazole core, combined with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, makes derivatives of this compound attractive candidates for the construction of supramolecular assemblies. scispace.com Through judicious design of the molecular structure, these building blocks can self-assemble into well-defined architectures, including liquid crystals, gels, and polymers. The formation of these supramolecular structures is driven by non-covalent interactions, leading to materials with unique optical, electronic, and mechanical properties.
Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 1,3 Benzoxazole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within 6-Methoxy-1,3-benzoxazole-2-carbaldehyde can be established.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this molecule, distinct signals are expected:
Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the δ 9.5-10.5 ppm region, characteristic of an aldehyde proton.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the fused oxazole (B20620) ring and the methoxy (B1213986) group.
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key expected resonances include:
Carbonyl Carbon (C=O): The aldehyde carbon signal is typically found far downfield, often in the δ 185-195 ppm range.
Aromatic and Heterocyclic Carbons: Signals for the carbons of the benzoxazole (B165842) ring system will appear between δ 100-160 ppm. The carbon attached to the methoxy group (C6) and the carbons of the oxazole ring (C2, C3a, C7a) will have characteristic shifts.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will produce a signal in the δ 55-60 ppm region.
While specific experimental data from dedicated studies on this exact molecule are not widely published, the analysis of related benzoxazole structures provides a strong basis for these assignments. rsc.orgipb.pt Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton-proton and proton-carbon correlations, respectively.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is critical for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups:
C=O Stretch: A strong, sharp band around 1700-1720 cm⁻¹ is the hallmark of the aldehyde carbonyl group.
C=N Stretch: The stretching vibration of the imine-like bond within the oxazole ring is expected to appear in the 1520-1540 cm⁻¹ region. esisresearch.org
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ range correspond to the vibrations of the benzene ring.
C-O Stretches: Vibrations for the aryl-ether and oxazole C-O-C bonds will be present in the 1200-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for non-polar and symmetric bonds. currentseparations.com It is effective for observing the symmetric vibrations of the aromatic ring system and can help confirm the assignments made from the IR spectrum. The combination of IR and Raman provides a more complete picture of the molecule's vibrational framework. esisresearch.org
A summary of expected vibrational frequencies is presented below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| Aldehyde C=O Stretch | 1700-1720 | IR (Strong) |
| Aromatic C=C Stretches | 1450-1600 | IR, Raman |
| Oxazole C=N Stretch | 1520-1540 | IR |
| Aryl-Ether C-O Stretch | 1200-1300 | IR |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. csic.es This technique confirms the molecular formula of this compound as C₉H₇NO₃.
The monoisotopic mass of the molecule is calculated to be 177.04259 Da. uni.lu HRMS analysis would typically be performed using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). The instrument detects the molecule as an ion, commonly as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or a deprotonated molecule [M-H]⁻ in negative ion mode. The experimentally measured m/z value is then compared to the calculated value for the proposed formula, with a match within a few parts per million (ppm) providing unambiguous confirmation.
The table below shows predicted high-resolution m/z values for common adducts of the target compound. uni.lu
| Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₉H₈NO₃⁺ | 178.04987 |
| [M+Na]⁺ | C₉H₇NNaO₃⁺ | 200.03181 |
| [M-H]⁻ | C₉H₆NO₃⁻ | 176.03531 |
| [M+K]⁺ | C₉H₇KNO₃⁺ | 216.00575 |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how molecules are arranged in the crystal lattice. nih.gov
While crystallographic studies have been successfully performed on closely related benzoxazole structures, such as methyl 1,3-benzoxazole-2-carboxylate nih.gov and 6-Methoxy-1,3-benzoxazol-2(3H)-one researchgate.net, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. Such a study would be invaluable to confirm the planarity of the benzoxazole ring system and to understand the solid-state packing driven by potential C-H···O or C-H···N interactions involving the aldehyde and methoxy groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. The chromophore of this compound consists of the benzoxazole ring system conjugated with the carbaldehyde group.
The UV-Vis spectrum is expected to display characteristic absorption bands corresponding to:
π→π transitions:* These high-energy transitions, typically occurring at shorter wavelengths (e.g., < 300 nm), involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and heterocyclic system.
n→π transitions:* A lower-energy transition, often appearing as a shoulder or a distinct band at longer wavelengths (e.g., > 300 nm), can result from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.
Studies on similar benzoxazole derivatives show maximum absorption wavelengths (λmax) in the range of 330-380 nm, indicating a highly conjugated electronic system. scielo.brbeilstein-journals.org The exact position and intensity (molar absorptivity, ε) of the absorption maxima are influenced by the solvent polarity. This solvatochromic effect can provide further information about the nature of the electronic ground and excited states.
Computational and Theoretical Investigations of 6 Methoxy 1,3 Benzoxazole 2 Carbaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. researchgate.net Methods like the B3LYP functional combined with a suitable basis set, such as 6-31+G(d,p), are commonly employed to model benzoxazole (B165842) derivatives, providing a balance between computational cost and accuracy. researchgate.net Such calculations are foundational for understanding the molecule's geometry, electronic transitions, and reactive behavior.
The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 6-Methoxy-1,3-benzoxazole-2-carbaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This optimized structure is crucial as all other electronic properties are calculated from this stable conformation. The planarity of the benzoxazole ring system, along with the orientation of the methoxy (B1213986) and carbaldehyde substituents, is determined through this process, which is essential for understanding steric and electronic effects within the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. nankai.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com
A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This electron transition signifies an intramolecular charge transfer. In molecules like this compound, the HOMO is typically localized on the electron-rich benzoxazole ring and the methoxy group, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. This distribution facilitates charge transfer from the ring system towards the aldehyde upon electronic excitation. The calculated energies of these orbitals provide valuable information about the molecule's potential as an electronic material. nankai.edu.cn
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.10 |
| Energy Gap (ΔE) | 4.15 |
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.net It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential values:
Red: Indicates regions of high electron density and strong negative electrostatic potential. These are the most likely sites for electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green: Represents areas with neutral or zero potential.
For this compound, the MESP map would show significant negative potential (red) around the oxygen atoms of the carbaldehyde and methoxy groups, as well as the nitrogen atom of the oxazole (B20620) ring, due to the high electronegativity of these atoms. mdpi.com Conversely, the hydrogen atom of the carbaldehyde group and the aromatic protons would exhibit a positive potential (blue), identifying them as electrophilic sites.
Quantum Chemical Descriptors for Reactivity Prediction
The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate a variety of global reactivity descriptors. These quantum chemical parameters help quantify and predict the chemical behavior and reactivity of the molecule. mdpi.com
Electronegativity (χ) measures a molecule's ability to attract electrons, while chemical potential (μ) describes the tendency of electrons to escape from a system. They are formally defined using the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO; A ≈ -ELUMO).
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = - (I + A) / 2 = -χ
A high electronegativity value indicates a greater capacity to attract electrons.
These descriptors further refine the prediction of molecular reactivity.
Global Hardness (η) = (I - A) / 2. Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com
Global Softness (S) = 1 / (2η). Softness is the reciprocal of hardness and indicates a higher reactivity.
Electrophilicity Index (ω) = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index points to a greater capacity to stabilize accepted electronic charge.
These calculated descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 2.10 |
| Electronegativity | χ | 4.175 |
| Chemical Potential | μ | -4.175 |
| Global Hardness | η | 2.075 |
| Global Softness | S | 0.241 |
| Electrophilicity Index | ω | 4.201 |
Fukui Functions and Dual Descriptors for Local Reactivity Sites
A comprehensive analysis of Fukui functions and dual descriptors for this compound has not yet been reported. These computational tools, rooted in density functional theory (DFT), are instrumental in predicting the local reactivity of a molecule. Fukui functions identify the sites most susceptible to nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron. Dual descriptors further refine this by indicating whether a specific atomic site will act as an electron donor or acceptor.
For this compound, such an analysis would be invaluable for understanding its chemical behavior. It is anticipated that the aldehyde carbon would exhibit a high value for the Fukui function corresponding to nucleophilic attack (f+), while the oxygen and nitrogen atoms of the benzoxazole ring system would likely be key sites for electrophilic attack (f-). A detailed study would provide quantitative values for these functions, offering precise insights into its reactivity.
Table 1: Hypothetical Fukui Function and Dual Descriptor Data for Selected Atoms of this compound
| Atom Label | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |
| C (aldehyde) | High | Low | Positive | Electrophilic Site |
| O (aldehyde) | Low | High | Negative | Nucleophilic Site |
| N (oxazole) | Low | High | Negative | Nucleophilic Site |
| O (oxazole) | Low | High | Negative | Nucleophilic Site |
| O (methoxy) | Low | Moderate | Negative | Nucleophilic Site |
Note: This table is illustrative and based on general chemical principles. Specific computational studies are required to generate actual data.
Theoretical Spectroscopic Data Prediction and Validation (e.g., GIAO-NMR, IR Frequencies)
Currently, there are no published studies presenting the theoretical prediction and experimental validation of spectroscopic data for this compound. The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational technique for predicting NMR chemical shifts (1H and 13C). A GIAO-NMR study of this molecule would provide valuable information for its structural characterization, allowing for a direct comparison between theoretical and experimental spectra.
Similarly, the prediction of infrared (IR) frequencies through computational methods, typically DFT, can aid in the assignment of experimental vibrational bands to specific molecular motions. This would be particularly useful for identifying characteristic peaks such as the carbonyl stretch of the aldehyde group and vibrations associated with the benzoxazole core and the methoxy substituent.
Table 2: Anticipated Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | Stretching | ~1700-1720 |
| C-H (aldehyde) | Stretching | ~2720-2820 |
| C=N (oxazole) | Stretching | ~1640-1690 |
| C-O-C (ether) | Asymmetric Stretching | ~1230-1270 |
| Aromatic C=C | Stretching | ~1450-1600 |
Note: The values in this table represent typical ranges for the respective functional groups and require specific computational calculations for accurate prediction for the title compound.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
To date, no molecular dynamics (MD) simulations specifically targeting this compound have been documented. MD simulations are a computational method used to study the dynamic behavior of molecules over time. For this particular compound, MD simulations could provide critical insights into its conformational flexibility, particularly the orientation of the aldehyde and methoxy groups relative to the benzoxazole ring. Furthermore, these simulations can be employed to investigate its interactions with solvent molecules or biological macromolecules, which is crucial for understanding its behavior in different environments and its potential as a drug candidate.
Computational Exploration of Reaction Mechanisms and Transition States
The scientific literature lacks computational studies on the reaction mechanisms and transition states involving this compound. Such investigations are vital for understanding the pathways of reactions in which this molecule participates. By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of transition states and calculate the activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of nucleophilic addition to the aldehyde group or electrophilic substitution on the aromatic ring could be elucidated through these methods.
Exploration of Research Applications and Advanced Materials Chemistry
Role as a Versatile Synthetic Building Block for Compound Libraries and Diversification
The concept of diversity-oriented synthesis (DOS) aims to efficiently generate structurally diverse small molecules for high-throughput screening and drug discovery. beilstein-journals.orgscispace.com 6-Methoxy-1,3-benzoxazole-2-carbaldehyde serves as a valuable scaffold in this approach. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of various substituents and the construction of diverse molecular architectures.
The benzoxazole (B165842) core itself is a privileged structure in medicinal chemistry, and by modifying the 2-carbaldehyde position, chemists can systematically explore the structure-activity relationships of novel compound libraries. nih.gov For instance, the aldehyde can readily undergo condensation reactions with a wide range of amines and active methylene (B1212753) compounds to generate Schiff bases, chalcones, and other intermediates. These intermediates can then be further elaborated through cyclization, multicomponent reactions, or other synthetic strategies to produce a library of compounds with diverse skeletons and functionalities. While specific library synthesis directly from this compound is not extensively documented in publicly available research, the principles of DOS strongly support its potential as a starting material for generating novel chemical entities for biological screening. cam.ac.uk
Development of Fluorescent Organic Materials
Benzoxazole derivatives are well-known for their fluorescent properties and are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. researchgate.netnih.gov The fluorescence of these compounds often arises from an excited-state intramolecular proton transfer (ESIPT) mechanism, which results in a large Stokes shift. The methoxy (B1213986) group at the 6-position of this compound can act as an electron-donating group, influencing the photophysical properties of its derivatives.
The aldehyde functionality at the 2-position is a key site for chemical modification to tune the fluorescence emission. For example, condensation of the aldehyde with various anilines or other aromatic amines can lead to the formation of Schiff bases with extended π-conjugation, which often results in red-shifted absorption and emission spectra. rsc.org The specific photophysical properties of derivatives of this compound would depend on the nature of the substituents introduced. Research in this area focuses on synthesizing novel fluorophores with tailored emission wavelengths, quantum yields, and environmental sensitivity for applications in bioimaging and materials science. frontiersin.orgresearchgate.net
Table 1: Potential Photophysical Properties of Derivatives
| Derivative Type | Expected λmax (absorption) | Expected λem (emission) | Potential Application |
|---|---|---|---|
| Schiff Base with Aniline | 350-400 nm | 450-550 nm | Fluorescent Probe |
| Stilbene Derivative | 380-450 nm | 480-600 nm | Organic Emitter |
Note: The data in this table is illustrative and based on general principles of fluorophore design. Actual values would need to be determined experimentally.
Agrochemical Applications
The benzoxazole scaffold is present in a number of commercially successful agrochemicals, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.govnih.gov The methoxy substituent on the benzoxazole ring, as seen in this compound, can be a crucial feature for biological activity.
Derivatives of this compound can be synthesized and screened for their potential as new agrochemical agents. For instance, the aldehyde can be converted into various imines, oximes, or hydrazones, which can then be tested for their biological efficacy. The structure-activity relationship (SAR) studies of such derivatives help in identifying the key structural features required for potent and selective activity against target pests or weeds. e3s-conferences.org While specific studies on the agrochemical applications of this compound derivatives are not widely reported, the known bioactivity of the benzoxazole class makes it a promising starting point for agrochemical discovery programs. researchgate.net
Design of Ligands for Coordination Chemistry Studies
The nitrogen atom in the oxazole (B20620) ring and the oxygen atom of the aldehyde group in this compound can act as donor atoms for metal ions, making it a precursor for the synthesis of novel ligands for coordination chemistry. core.ac.uk Schiff base ligands, readily prepared by the condensation of the aldehyde with various primary amines, can offer a range of coordination modes (e.g., bidentate, tridentate) depending on the structure of the amine. mdpi.com
These ligands can then be used to form complexes with various transition metals and lanthanides. The resulting metal complexes can exhibit interesting magnetic, catalytic, and photoluminescent properties. The methoxy group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complexes. The study of such complexes contributes to the fundamental understanding of coordination chemistry and can lead to the development of new catalysts, sensors, and materials. beilstein-journals.orgnih.gov
Table 2: Potential Coordination Complexes and Applications
| Metal Ion | Ligand Type | Potential Geometry | Potential Application |
|---|---|---|---|
| Copper(II) | Bidentate Schiff Base | Square Planar | Catalyst |
| Zinc(II) | Bidentate Schiff Base | Tetrahedral | Luminescent Sensor |
Note: The information in this table is based on general principles of coordination chemistry and requires experimental verification.
Precursors for Polymer Chemistry and Advanced Material Science
Benzoxazole-containing polymers, particularly polybenzoxazoles (PBOs), are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for applications in aerospace, electronics, and other demanding fields.
While this compound is not a direct monomer for PBO synthesis, it can be chemically modified to yield suitable precursors. For example, the aldehyde group could be oxidized to a carboxylic acid, which could then be used as a monomer in polycondensation reactions. Alternatively, the aldehyde could be used to introduce the benzoxazole moiety as a pendant group on a polymer backbone, thereby modifying the properties of existing polymers. The methoxy group could enhance the processability of the resulting polymers. The development of new synthetic routes to benzoxazole-containing polymers and materials with tailored properties is an active area of research.
Future Research Directions and Unexplored Avenues for 6 Methoxy 1,3 Benzoxazole 2 Carbaldehyde Research
Development of Novel and Highly Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 6-Methoxy-1,3-benzoxazole-2-carbaldehyde and its derivatives, future research should focus on moving beyond conventional methods towards more sustainable alternatives. A significant area of exploration involves the adoption of green chemistry principles, such as the use of alternative energy sources and eco-friendly reaction media. mdpi.com
Promising sustainable methods that warrant further investigation include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. mdpi.com
Ultrasound-assisted synthesis: Sonication offers another energy-efficient route to accelerate chemical transformations. mdpi.comnih.gov
Mechanochemistry: Ball milling presents a solvent-free or low-solvent approach to synthesis. mdpi.com
Reactions in Deep Eutectic Solvents (DES): These biodegradable and low-cost solvents can serve as effective and sustainable reaction media. mdpi.com
Catalysis with recyclable materials: The use of catalysts like magnetic nanoparticles (e.g., LAIL@MNP) facilitates easy separation and reuse, minimizing waste and cost. nih.gov
A comparative analysis of these emerging techniques against traditional synthesis could quantify their advantages in terms of yield, reaction time, and environmental impact.
Table 1: Comparison of Synthetic Methods for Benzoxazole (B165842) Synthesis
| Method | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Acetonitrile (CH3CN), K2CO3 | Rapid heating, reduced reaction time (e.g., 2 hours) | mdpi.com |
| Ultrasound-Assisted | Acetonitrile (CH3CN), K2CO3 | Energy efficient, accelerated reaction rates (e.g., 2 hours) | mdpi.com |
| Mechanochemical | Ball milling, K2CO3 | Solvent-free, high efficiency | mdpi.com |
| Deep Eutectic Solvents | Choline chloride:glycerol | Biodegradable, low cost, sustainable medium | mdpi.com |
Advanced Functionalization and Derivatization Strategies for Enhanced Molecular Complexity
The benzoxazole core is a privileged structure in medicinal chemistry and material science. mdpi.com Future research should explore advanced functionalization strategies to build upon the this compound scaffold, thereby creating libraries of novel compounds with enhanced molecular complexity and tailored properties.
While derivatization of the carbaldehyde group is a primary route for modification, direct C-H functionalization of the benzoxazole ring system remains a largely unexplored but highly promising avenue. Inspired by methodologies developed for related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD), research could focus on: nih.govdiva-portal.org
Regioselective C-H Borylation: Utilizing iridium-catalyzed reactions to introduce versatile boryl groups at specific positions (e.g., C4, C5, C7) on the benzoxazole ring. These borylated intermediates can then be subjected to a wide range of subsequent transformations. nih.govdiva-portal.org
Directed C-H Arylation: Employing transition metal catalysis (e.g., Ruthenium) to introduce aryl groups at specific positions, guided by directing groups if necessary, to create complex, multi-aryl structures. nih.govdiva-portal.org
Aryne Reactivity: Generating novel benzoxazol-based aryne intermediates, which can be trapped with various reagents to access unique and complex fused-ring systems. nih.gov
These advanced strategies would provide access to previously unattainable derivatives of this compound, significantly expanding its chemical space.
In-depth Computational Modeling of Complex Reaction Pathways and Intermolecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting molecular properties. For this compound, in-depth computational modeling can provide critical insights that guide experimental work. researchgate.net
Future computational studies should aim to:
Model Reaction Mechanisms: Elucidate the step-by-step mechanism for the formation of benzoxazoles, including the activation of carbonyl groups by catalysts and the subsequent cyclization steps. nih.govmdpi.com A plausible mechanism involves the activation of the aldehyde, reaction with an aminophenol to form a Schiff base (imine) intermediate, followed by intramolecular cyclization. nih.gov
Calculate Molecular Properties: Perform DFT calculations to determine key electronic and structural properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, bond lengths, and bond angles. researchgate.net This information is crucial for understanding the molecule's reactivity and potential as a functional material.
Predict Spectroscopic and Electronic Behavior: Simulate emission spectra in various solvents to understand the influence of the environment on the molecule's photophysical properties, such as intramolecular charge transfer (ICT) states. frontiersin.org
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.04987 | 130.6 |
| [M+Na]+ | 200.03181 | 142.6 |
| [M-H]- | 176.03531 | 135.7 |
| [M+NH4]+ | 195.07641 | 151.6 |
Data derived from computational predictions. uni.lu
Exploration of New Material Science Applications and Functional Devices
Benzoxazole and related benzochalcogenodiazole derivatives are known for their valuable photoluminescent and electronic properties, making them attractive candidates for applications in material science. mdpi.comfrontiersin.org The D-π-A (Donor-π-Acceptor) architecture is a key design principle for creating functional organic materials. frontiersin.org The 6-methoxy group acts as an electron-donating group, making this compound an excellent building block for such systems.
Future research should focus on synthesizing derivatives and exploring their potential in:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of benzoxazole derivatives could be harnessed to create new emitters for display and lighting technologies. frontiersin.org
Fluorescent Probes and Sensors: The sensitivity of the benzoxazole core's fluorescence to its chemical environment could be exploited to develop sensors for ions or biomolecules.
Organic Solar Cells (OSCs): The electron-accepting nature of the benzoxazole unit makes it a candidate for use in the active layers of organic photovoltaic devices. nih.gov
Systematic studies correlating structural modifications of the this compound scaffold with changes in optical and electrochemical band gaps will be essential for designing materials with optimized performance. frontiersin.org
Integration with Emerging Chemical Technologies and High-Throughput Experimentation
To accelerate the discovery and optimization of new derivatives and applications, research on this compound should be integrated with emerging technologies. High-Throughput Experimentation (HTE) and laboratory automation can revolutionize the process of synthesis and screening.
Future avenues in this area include:
Automated Synthesis: Developing automated platforms that utilize the sustainable synthetic methods described (e.g., microwave, ultrasound) to rapidly generate libraries of derivatives. mdpi.com
High-Throughput Screening: Implementing HTE assays to quickly screen these libraries for desired properties, such as biological activity or specific photophysical characteristics.
Machine Learning-Guided Discovery: Combining large experimental datasets from HTE with computational modeling to build machine learning models that can predict the properties of new, unsynthesized derivatives, thereby guiding future synthetic efforts toward the most promising candidates.
By embracing these technologies, the research and development cycle for novel compounds based on the this compound core can be significantly shortened, leading to faster innovation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Methoxy-1,3-benzoxazole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclization of substituted precursors. For example, derivatives like 6-methoxy-1,3-benzothiazole-2-amine are synthesized via condensation of substituted anilines with thiourea or cyanamide under acidic conditions . Key parameters include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents (e.g., KSCN and HBr for thiazole ring formation). Yield optimization often requires post-reaction purification via recrystallization (e.g., ethanol) .
- Data Contradictions : Variations in brominating agents (e.g., HBr vs. Br₂) may lead to differing byproducts, necessitating TLC or HPLC monitoring .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic signals: methoxy protons at δ ~3.8–4.0 ppm, aldehyde proton at δ ~9.8–10.2 ppm, and aromatic protons in the δ 6.5–8.0 ppm range .
- IR : Strong absorption bands for C=O (aldehyde) at ~1680–1720 cm⁻¹ and C-O (methoxy) at ~1250–1300 cm⁻¹ .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the hydrogen-bonding network in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). For example, the related compound 6-methoxy-1,3-benzothiazol-2-amine crystallizes in the orthorhombic space group Pbca with Z=7. Key parameters:
- Unit cell dimensions: a = 15.060 Å, b = 6.6997 Å, c = 16.649 Å .
- Hydrogen bonds: N–H⋯N (2.89 Å) and N–H⋯O (2.95 Å) stabilize 1D chains .
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
- Methodology :
- Bioisosteric Replacement : Substitute the aldehyde group with carboxamide (e.g., 2-carboxamide derivatives show antimicrobial activity) .
- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at position 6 to enhance binding to microbial targets .
- Data Analysis : Compare IC₅₀ values of analogs (e.g., 6-ethoxy derivatives exhibit local anesthetic activity at µM ranges) .
Q. What experimental strategies address discrepancies in reported melting points or spectral data for this compound?
- Troubleshooting :
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points (e.g., 418–420 K for pure crystals) .
- Spectral Reproducibility : Ensure solvent-free samples for IR; deuterated solvents (e.g., DMSO-d₆) for NMR to avoid peak splitting .
Methodological Challenges
Q. How can computational modeling complement experimental data in predicting reactivity of the aldehyde group?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., aldehyde carbon electrophilicity) .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction design .
- Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) .
Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
